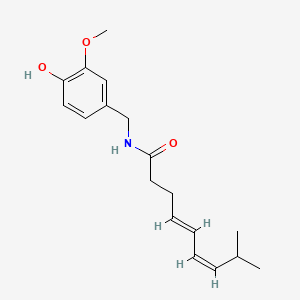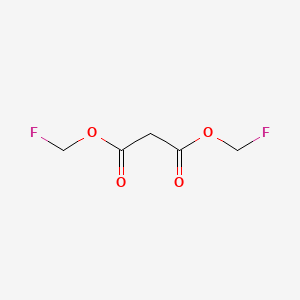![molecular formula C15H23N8O12P3 B13422866 2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)
2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate): is a chemically modified nucleotide This compound is notable for its unique structure, which includes an imidazole ring, making it a valuable molecule in various scientific research fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) involves multiple steps, typically starting with the preparation of the imidazole ring. Common methods for synthesizing imidazole derivatives include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This involves the dehydrogenation of imidazolines.
Marckwald synthesis: This method uses alpha halo-ketones and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized versions of the above methods. The process would include rigorous purification steps to ensure the high purity required for research and medicinal applications.
化学反応の分析
Types of Reactions
2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituents involved but often include catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could produce a range of substituted imidazole derivatives.
科学的研究の応用
2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in in-vitro selection processes to study nucleotide interactions.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, influencing their activity. This binding can modulate biochemical pathways, making the compound useful in therapeutic applications .
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Purine: A heterocyclic aromatic organic compound similar to the adenine base in the nucleotide.
Imidazole: A simple aromatic ring with two nitrogen atoms.
Uniqueness
2’-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5’-(Tetrahydrogen Triphosphate) is unique due to its combination of an imidazole ring with a deoxyadenosine triphosphate structure. This unique combination allows it to interact with a wide range of biological targets, making it valuable in both research and therapeutic contexts .
特性
分子式 |
C15H23N8O12P3 |
|---|---|
分子量 |
600.31 g/mol |
IUPAC名 |
[[(2R,3S,5R)-5-[6-amino-8-[2-(1H-imidazol-5-yl)ethylamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H23N8O12P3/c16-13-12-14(21-7-20-13)23(15(22-12)18-2-1-8-4-17-6-19-8)11-3-9(24)10(33-11)5-32-37(28,29)35-38(30,31)34-36(25,26)27/h4,6-7,9-11,24H,1-3,5H2,(H,17,19)(H,18,22)(H,28,29)(H,30,31)(H2,16,20,21)(H2,25,26,27)/t9-,10+,11+/m0/s1 |
InChIキー |
CJLYNFNEMAESJN-HBNTYKKESA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2NCCC4=CN=CN4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2NCCC4=CN=CN4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)






![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
![(2S,4R)-1-methyl-N-[(1S,2R)-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]-2-trimethylsilyloxypropyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B13422860.png)
